molecular formula C21H23N3O3 B2731806 N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide CAS No. 2035022-51-4

N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide

Cat. No.: B2731806
CAS No.: 2035022-51-4
M. Wt: 365.433
InChI Key: JRLIASHBUZHREN-ONNFQVAWSA-N
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Description

N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrrolidine ring linked to a 4-methoxyphenyl group, a motif present in compounds with documented pharmacological activity. For instance, pyrrolidine derivatives have been explored as potent P2Y12 receptor antagonists for antiplatelet therapy . Furthermore, the compound contains a pyridine-acetamide component, which is a common structural feature in modulators of various biological targets, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . The presence of a conjugated enone system suggests potential for interaction with biological nucleophiles, which may be relevant for probing enzyme mechanisms or designing covalent inhibitors. This combination of structural features makes it a valuable chemical tool for researchers investigating new therapeutic agents, studying structure-activity relationships (SAR), and exploring novel mechanisms of action in biochemical assays. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-[(E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15(25)23-20-9-3-16(13-22-20)4-10-21(26)24-12-11-18(14-24)17-5-7-19(27-2)8-6-17/h3-10,13,18H,11-12,14H2,1-2H3,(H,22,23,25)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLIASHBUZHREN-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C=CC(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions.

    Formation of the Pyridine Ring: This can be synthesized through various methods, including condensation reactions.

    Final Coupling: The final step involves coupling the pyrrolidine and pyridine rings with the methoxyphenyl group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide typically involves multi-step organic reactions that include the formation of the pyridine ring and subsequent modifications to introduce the acetamide functional group. The characterization of this compound is usually conducted using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Research into the biological activity of this compound has revealed promising results in several areas:

Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties. For example, it has been tested against various cancer cell lines, showing inhibition rates that suggest it may interfere with cancer cell proliferation. Specific studies reported percent growth inhibition values ranging from 50% to 86% against different cancer types, including breast and ovarian cancers .

Antimicrobial Properties
In addition to its anticancer potential, this compound has demonstrated antimicrobial activity. It was evaluated for effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing good efficacy in inhibiting their growth .

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-y]pyridin -2 -yl}acetamide against multiple cancer cell lines. The results showed a dose-dependent response with significant cytotoxicity observed at higher concentrations. The compound's ability to induce apoptosis in cancer cells was also noted, suggesting a potential therapeutic role in oncology.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against common pathogens. Utilizing disc diffusion methods, researchers found that N-{5 -[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin -1 -yl]-3 -oxoprop -1 -en -1 -y]pyridin -2 -yl}acetamide exhibited substantial zones of inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on structural analogs and functional groups:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Functional Groups Reported Activity/Properties
Target Compound Pyridine-acetamide-propenone Pyrrolidinyl, 4-methoxyphenyl, enone Hypothetical kinase inhibition
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo-pyrimidine-chromenone Fluorophenyl, chromenone, acetamide Kinase inhibition (IC50 < 10 nM)
Example 83 (Patent) Chromenone-pyrimidine Fluorophenyl, dimethylamino, isopropoxy Anticancer activity (EC50 = 0.5 μM)

Key Observations :

Bioisosteric Replacements: The target compound’s pyrrolidinyl group differs from the dimethylamino or fluorophenyl groups in analogs. Pyrrolidine derivatives often enhance solubility and metabolic stability compared to aromatic fluorinated groups, which may improve pharmacokinetics .

Electronic Effects: The enone linker in the target compound introduces conjugation, which may stabilize binding interactions compared to non-conjugated linkers (e.g., alkyl chains in Example 83). However, this could also increase susceptibility to nucleophilic attack .

Activity Trends: Fluorinated analogs (e.g., Example 83) show higher potency (sub-μM EC50 values) due to enhanced binding to hydrophobic kinase pockets. The target compound’s methoxyphenyl group may reduce potency but improve selectivity for non-fluorophilic targets .

Research Findings and Limitations

  • Synthetic Challenges: The target compound’s pyrrolidinyl-enone system requires precise stereochemical control during synthesis, unlike the more straightforward Suzuki couplings used for fluorophenyl analogs .
  • Data Gaps: No experimental data (e.g., IC50, solubility) are publicly available for the target compound, limiting direct comparisons. Structural inferences are drawn from related patent examples .

Biological Activity

N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide is a compound of interest due to its potential therapeutic applications. Its structure features a pyridine ring, a pyrrolidine moiety, and an acetamide group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and neurodegenerative diseases .
  • Antimicrobial Properties : Certain derivatives have shown activity against various bacterial strains, including those from the ESKAPE panel, indicating potential use in treating resistant infections .
  • Neuroprotective Effects : Preliminary studies suggest that compounds related to this class may offer neuroprotection in models of ischemia, potentially prolonging survival times in animal studies .

Biological Activity Data

Activity TypeObserved EffectsReference
AChE InhibitionIC50 = 157.31 µM
BChE InhibitionIC50 = 46.42 µM
AntimicrobialActive against ESKAPE pathogens
NeuroprotectiveProlonged survival time in ischemic models

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Neuroprotective Study : A study demonstrated significant neuroprotective effects in mice subjected to acute cerebral ischemia, where the compound significantly prolonged survival times across various doses tested .
  • Antimicrobial Efficacy : Another investigation found that derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative pathogens, highlighting their potential as novel antimicrobial agents .

Q & A

Basic: What are the standard synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Formation of the pyrrolidine intermediate : Reacting 4-methoxyphenyl-substituted pyrrolidine with acryloyl chloride under basic conditions to introduce the α,β-unsaturated ketone moiety .

Coupling with pyridine-acetamide : A Heck or Wittig reaction is employed to conjugate the pyrrolidine intermediate with the pyridinyl-acetamide backbone, ensuring stereoselectivity (E-configuration) .

Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating the product in >95% purity .

Advanced: How can reaction yields be optimized when steric hindrance limits coupling efficiency?

Methodological Answer:

  • Catalyst screening : Use palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) to enhance cross-coupling efficiency in sterically crowded environments .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO at 80–100°C improve solubility of bulky intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in challenging coupling steps .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify protons and carbons in the pyrrolidine, pyridine, and acetamide moieties. Aromatic protons in the 4-methoxyphenyl group appear as doublets at δ 6.8–7.2 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and enol ether vibrations (C-O-C at ~1250 cm⁻¹) .

Advanced: How to resolve contradictions in enzyme inhibition data between biochemical and cellular assays?

Methodological Answer:

  • Cellular permeability assessment : Use LC-MS to quantify intracellular concentrations; low permeability may explain discrepancies in cellular activity .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
  • Metabolite analysis : Incubate the compound with liver microsomes to rule out rapid metabolic inactivation .

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:

  • Kinase inhibition : Structural analogs with pyrrolidine-pyridine scaffolds show activity against MAPK and PI3K pathways .
  • GPCR modulation : The 4-methoxyphenyl group may interact with serotonin or dopamine receptors, as seen in related acetamides .
  • In vitro screening : Prioritize targets using fluorescence polarization assays for rapid IC₅₀ determination .

Advanced: How to design a structure-activity relationship (SAR) study when analogs exhibit unpredictable activity trends?

Methodological Answer:

  • Fragment-based design : Synthesize truncated analogs (e.g., removing the pyrrolidine ring) to isolate pharmacophoric groups .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with bioactivity .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to validate binding modes .

Basic: How is the compound’s stability assessed under experimental storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions (pH 3–9) for 14 days .
  • HPLC monitoring : Track degradation products (e.g., hydrolyzed acetamide or oxidized pyrrolidine) .
  • Storage recommendations : Use amber vials at –20°C in anhydrous DMSO to prevent hydrolysis .

Advanced: What strategies address poor aqueous solubility in pharmacological assays?

Methodological Answer:

  • Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or glycoside groups at the acetamide nitrogen for improved hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell-based assays .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like PI3Kγ (PDB: 7JTP) .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein melting shifts after compound treatment to confirm target binding .
  • Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking and target identification via pull-down/MS .
  • CRISPR knockouts : Generate target-deficient cell lines to confirm on-target effects in viability assays .

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